molecular formula C16H12N4O3S B5087531 1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No.: B5087531
M. Wt: 340.4 g/mol
InChI Key: POWLTCZYCNKYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as NPTTE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood, but it is believed to involve the formation of covalent bonds with cysteine residues in proteins. This reaction results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy. This compound has also been found to inhibit the activity of certain enzymes, including β-glucuronidase and α-amylase.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its ability to detect cysteine in biological samples, this compound has been found to exhibit antifungal and antibacterial activity, as well as the ability to inhibit the growth of cancer cells. This compound has also been found to exhibit antioxidant activity, which may be attributed to its ability to scavenge reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments is its ability to detect cysteine in biological samples with high sensitivity and selectivity. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of new applications for this compound, such as its use as a fluorescent probe for the detection of other biomolecules. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been achieved using various methods, including the reaction of 3-nitrobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of acetic acid and glacial acetic acid. The reaction yields this compound as a yellow solid with a melting point of 165-167°C. Other methods of synthesis include the reaction of 3-nitrobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate and dimethylformamide, and the reaction of 3-nitrobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate and acetonitrile.

Scientific Research Applications

1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been found to exhibit a wide range of potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of cysteine in biological samples. This compound has also been studied for its potential as an antifungal and antibacterial agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been used as a catalyst for various chemical reactions, including the synthesis of benzimidazole derivatives.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-14(12-7-4-8-13(9-12)20(22)23)10-24-16-17-15(18-19-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWLTCZYCNKYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.